Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate
Description
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate is a halogenated derivative of the imidazo[1,5-a]pyridine scaffold, a bicyclic heterocycle with a fused imidazole and pyridine ring. This compound features a chlorine substituent at the 6-position and an ethyl ester group at the 1-position. The parent compound, ethyl imidazo[1,5-a]pyridine-1-carboxylate (CAS 119448-87-2), has a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol. It is commercially available from multiple suppliers, with purities typically exceeding 95% .
Below, we compare this compound with structurally analogous derivatives.
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGCVBPYJPJZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with ethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced analogs.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Major Products Formed
Oxidation: Oxo derivatives of the imidazo[1,5-a]pyridine ring.
Reduction: Reduced analogs with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds through various synthetic routes. Its unique structural properties allow for versatile reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or ketones using reagents like potassium permanganate.
- Reduction : Reduction can yield amines or alcohols using lithium aluminum hydride.
- Substitution : The chlorine atom can be replaced by other nucleophiles, facilitating the synthesis of substituted derivatives.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Activity : this compound exhibits significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Its derivatives have shown promise in inhibiting bacterial enzymes crucial for tuberculosis survival.
- Anticancer Potential : Research indicates that this compound can inhibit specific protein kinases involved in cancer progression, such as DYRK1A and CLK1. This inhibition suggests potential applications in developing new anticancer therapies.
- Fluorescent Probes : The compound has been employed in creating fluorescent probes for monitoring pH changes and detecting metal ions in biological systems.
Medicine
In medicinal chemistry, this compound is being investigated as a potential drug candidate for various diseases. Its ability to modulate enzyme activity makes it a target for drug development aimed at treating conditions such as tuberculosis and cancer.
Industry
The compound finds utility in the development of new materials and chemical processes. Its unique chemical properties make it suitable for producing agrochemicals and pharmaceuticals.
Case Study 1: Antituberculosis Activity
A series of studies focused on the structure-activity relationship (SAR) of imidazo[1,5-a]pyridine derivatives revealed their efficacy against MDR-TB. Researchers synthesized various analogues and tested their inhibitory effects on Mycobacterium tuberculosis. Modifications at specific positions on the imidazo ring significantly enhanced antibacterial activity.
Case Study 2: Kinase Inhibition
In another study, a library of derivatives was screened for their ability to inhibit DYRK1A and CLK1 kinases. The findings showed that certain substitutions at the 6-position improved potency against these kinases, suggesting a promising avenue for developing new anticancer agents.
Mechanism of Action
The mechanism of action of ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or RNA, disrupting the replication process in viruses or cancer cells .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Halogen Variation
Key structural analogues include derivatives with halogen (Cl, Br) substitutions at different positions (5-, 6-, or 7-) or ester-group modifications.
Table 1: Structural and Commercial Comparison of Selected Analogues
Key Observations:
Substituent Position: The 6-chloro derivative is isomeric with the 5-chloro analogue. Bromine at the 7-position (CAS 1363381-07-0) increases molecular weight significantly (269.1 g/mol vs. 224.6 g/mol for chloro derivatives), which may influence pharmacokinetic properties .
Ester Group Variations :
- Tert-butyl esters (e.g., tert-butyl 3-(4-(tert-butyl)phenyl)imidazo[1,5-a]pyridine-1-carboxylate) exhibit higher hydrophobicity compared to ethyl esters, as seen in IR spectra with C=O stretches at ~1707 cm⁻¹ (tert-butyl) vs. ~1666 cm⁻¹ (ethyl) .
Spectral and Physical Properties
- IR Spectroscopy : Ethyl esters typically show C=O stretches near 1666–1707 cm⁻¹ , consistent with analogous imidazo[1,5-a]pyridine esters .
- NMR : The parent compound (CAS 119448-87-2) displays characteristic pyridine and imidazole proton signals between 6.99–8.12 ppm in DMSO-d₆ . Chlorine or bromine substituents would deshield adjacent protons, shifting resonances upfield or downfield depending on substitution patterns.
Biological Activity
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
This compound has been studied for its antimicrobial effects. Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit activity against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds related to this structure have shown minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv .
Anticancer Properties
The compound has also been investigated for its anticancer potential, particularly through the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation. A study highlighted that certain derivatives exhibited nanomolar potency as PI3Kα inhibitors and induced apoptosis in cancer cell lines such as T47D . The mechanism involves binding to specific molecular targets, modulating enzyme activity that is pivotal in cancer progression.
The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. By inhibiting key enzymes in the PI3K pathway, it disrupts cellular signaling that promotes tumor growth and survival. This inhibition leads to cell cycle arrest and apoptosis in susceptible cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at various positions on the imidazo[1,5-a]pyridine core significantly affect biological activity. For example:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 2 | Morpholino group | Enhanced PI3Kα inhibition |
| 6 | Chloro vs Methyl | Chloro showed less potency than methyl substituents |
| 8 | Fluorine substitution | Improved PI3Kα activity |
These modifications are essential for developing compounds with higher specificity and lower toxicity.
Study on Anticancer Activity
In a recent study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anticancer properties. Among these, a compound designated as 35 was identified with significant inhibitory effects on PI3Kα and demonstrated acceptable antiproliferative activity against cancer cell lines. Flow cytometry confirmed that this compound induced cell cycle arrest and apoptosis effectively .
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives revealed that certain compounds displayed potent activity against both replicating and non-replicating Mycobacterium tuberculosis strains. The most active compounds were further profiled for cytotoxicity against human cell lines, showing no significant toxicity at effective doses .
Q & A
Q. What are the common synthetic routes for Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from substituted imidazo[1,5-a]pyridine precursors. A representative method includes:
- Cyclization : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the imidazo[1,5-a]pyridine core.
- Chlorination : Introducing the chloro substituent at position 6 via electrophilic substitution or using chlorinating agents like POCl₃.
- Esterification : Coupling the carboxylate group at position 1 using ethyl chloroformate or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .
Key intermediates include tert-butyl or isopropyl esters, which are later deprotected to yield the final product.
Q. How is the compound characterized post-synthesis?
Characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~8.25 ppm for aromatic protons, δ ~162.7 ppm for carbonyl carbons) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (aromatic C-Cl) .
- HRMS : Exact mass verification (e.g., calculated [M+Na]⁺ = 351.0876, observed 351.0878) .
- X-ray Crystallography : For structural validation using SHELX software to resolve bond lengths and angles .
Q. Example NMR Data (CDCl₃) :
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| H-7 | 8.25 | d (J=7.0 Hz) |
| H-9 | 7.75 | d (J=8.5 Hz) |
| H-3 (ester CH₃) | 1.65 | s (9H) |
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors or antimicrobial agents due to its heterocyclic core .
- Organic Synthesis : Intermediate for functionalized imidazo[1,5-a]pyridines via Suzuki-Miyaura coupling or nucleophilic substitution .
- Materials Science : Explored in optoelectronic materials due to its planar aromatic structure .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during characterization?
- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping signals) .
- Crystallographic Refinement : Resolve ambiguities in substituent positions via SHELXL refinement (e.g., verifying bond angles with <1° deviation) .
- Isotopic Labeling : Track unexpected peaks (e.g., using ¹³C-labeled intermediates) to confirm reaction pathways .
Q. What strategies optimize reaction conditions for higher yields?
- Catalyst Screening : Test Brønsted acids (e.g., KHSO₄) or transition-metal catalysts (Pd/Cu) to accelerate cyclization .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; microwave irradiation reduces reaction time .
- Temperature Control : Lower temperatures (~0°C) minimize side reactions during chlorination steps .
Q. How do substituents at position 6 influence biological activity?
Q. Example Substituent Effects :
| Substituent | LogP | IC₅₀ (μM) | Target Enzyme |
|---|---|---|---|
| Cl | 2.1 | 0.45 | Kinase X |
| CN | 1.8 | 0.72 | Kinase X |
| CF₃ | 2.5 | 0.28 | Kinase X |
Q. How to design experiments to elucidate the compound’s mechanism of action?
Q. What challenges arise in computational modeling of this compound?
- Conformational Flexibility : The imidazo[1,5-a]pyridine core adopts multiple tautomeric forms, requiring DFT calculations to identify dominant states .
- Solvent Effects : Implicit solvent models (e.g., PCM) may underestimate interactions in polar media; explicit MD simulations improve accuracy .
- Force Field Parameterization : Custom parameters are needed for the chloro and ester groups to match experimental bond lengths .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
